D-Arabinose 5-phosphate disodium salt is an important biochemical compound with the chemical formula CHNaOP. It is primarily recognized as a substrate in various enzymatic reactions, particularly in carbohydrate metabolism. This compound plays a significant role in the synthesis of lipopolysaccharides and is involved in key metabolic pathways, such as the Pentose Phosphate Pathway.
D-Arabinose 5-phosphate disodium salt can be derived from natural sources or synthesized in laboratories. It is commercially available from various suppliers, including Sigma-Aldrich and Biosynth, where it is often utilized for research purposes due to its high purity (≥95%) and specific applications in enzymatic studies .
This compound falls under the category of phosphates and carbohydrates. It is classified as a sugar phosphate, which is a crucial intermediate in various metabolic pathways. The disodium salt form enhances its solubility and stability for laboratory use.
D-Arabinose 5-phosphate disodium salt can be synthesized through several methods, including:
The enzymatic route typically requires specific conditions such as pH, temperature, and co-factors to optimize enzyme activity. For instance, maintaining an optimal pH around 7.0 to 8.0 can significantly enhance the reaction efficiency.
D-Arabinose 5-phosphate disodium salt consists of a five-carbon sugar backbone with a phosphate group attached at the fifth carbon. The molecular structure can be represented as follows:
The compound features a stereocenter at the second carbon, which contributes to its specific biological activity. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
D-Arabinose 5-phosphate disodium salt participates in several biochemical reactions:
The reaction conditions (temperature, pH, enzyme concentration) must be optimized to ensure maximum yield and specificity during these transformations.
The mechanism of action for D-arabinose 5-phosphate involves its role as a substrate in enzymatic reactions. For example:
Kinetic studies often reveal details about the enzyme's affinity for D-arabinose 5-phosphate and help elucidate its role in metabolic pathways.
Relevant data regarding melting point, boiling point, and specific heat capacity are generally provided by suppliers or through experimental determination.
D-Arabinose 5-phosphate disodium salt has several scientific uses:
D-Arabinose 5-phosphate disodium salt (D-Ara-5P, CAS 89927-09-3) is a critical biochemical intermediate in the biosynthesis of lipopolysaccharide (LPS) components within Gram-negative bacterial pathogens. This phosphorylated pentose serves as the primary substrate for enzymes responsible for synthesizing the unique sugar molecules that form the inner core region of LPS—an essential component of the outer membrane that contributes significantly to bacterial virulence and immune evasion [1] [9]. The structural integrity of LPS is vital for bacterial survival, making the enzymatic pathways utilizing D-Ara-5P attractive targets for novel antimicrobial development [7].
D-Arabinose 5-phosphate isomerase (API, also known as KdsD or YrbH) catalyzes the reversible aldose-ketose isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (D-Ara-5P), establishing the biochemical gateway to KDO biosynthesis [1] [7]. This metalloenzyme (requiring Mn²⁺ for optimal activity) exhibits a (β/α)₈-barrel fold that positions D-Ara-5P within a highly conserved active site pocket, facilitating proton transfer through a cis-enediol intermediate mechanism [5].
In Escherichia coli, API (encoded by the yrbH gene) specifically converts Ru5P to D-Ara-5P, which subsequently serves as the obligate substrate for KDO 8-phosphate synthase (KDOPS) in the first committed step of KDO biosynthesis [1]. Genetic studies confirm that API-deficient mutants of Salmonella typhimurium exhibit auxotrophy for KDO, underscoring the enzyme's indispensable role in LPS assembly and bacterial viability [4] [7]. The mycobacterial ortholog (Rv3807c) participates in an analogous pathway where D-Ara-5P derivatives contribute to arabinan biosynthesis within the complex cell wall, highlighting its conservation across diverse pathogenic bacteria [7].
API exhibits stringent stereospecificity for phosphorylated pentose substrates, with minimal activity toward non-phosphorylated analogs or hexose phosphates. Kinetic analyses reveal that E. coli API has a Michaelis constant (Kₘ) of 0.8 ± 0.2 mM for D-ribulose 5-phosphate and a catalytic turnover number (k꜀ₐₜ) of 25 s⁻¹ under physiological conditions (pH 7.5, 37°C) [5]. The enzyme discriminates against L-stereoisomers and shows <5% activity with D-ribose 5-phosphate or D-xylulose 5-phosphate [1].
Table 1: Substrate Specificity Profile of D-Arabinose 5-Phosphate Isomerase (API) Across Bacterial Species
Organism | Gene Locus | Preferred Substrate | Kₘ (mM) | Inhibitors |
---|---|---|---|---|
Escherichia coli | yrbH (kdsD) | D-ribulose 5-phosphate | 0.8 ± 0.2 | Enediol analogs, D-ribitol 5-phosphate |
Mycobacterium tuberculosis | Rv3807c | D-ribulose 5-phosphate | 1.2 ± 0.3 | Phosphonate transition-state mimics |
Francisella tularensis | FTN_0928 | D-ribulose 5-phosphate | 0.95 ± 0.1 | 4-(R-Dihydroxyethyl)-DHA 1-phosphate |
Bioinformatics and structural analyses indicate that substrate discrimination arises from hydrogen-bonding interactions between the phosphate moiety and conserved residues (Arg⁴³, His⁹⁷, Arg¹⁰¹ in E. coli numbering), coupled with a hydrophobic pocket accommodating the pentose chain [5]. Notably, commercial D-Ara-5P preparations contain ~1% ribose 5-phosphate as a common impurity, which necessitates purification for precise kinetic studies to avoid misinterpretation of enzyme specificity [1] [9].
KDO 8-phosphate synthase (KDOPS) catalyzes the condensation of D-Ara-5P with phosphoenolpyruvate (PEP) to form KDO 8-phosphate—an essential precursor for the inner core oligosaccharide of LPS [8]. This metalloenzyme (typically requiring Zn²⁺ or Fe²⁺) operates through a concerted aldol-like mechanism, involving Schiff base formation between PEP and an active-site lysine, followed by nucleophilic attack by the D-Ara-5P aldehyde group [4].
Structural studies of E. coli KDOPS reveal a homotetrameric quaternary organization with each monomer featuring a (β/α)₈-barrel domain that positions D-Ara-5P within a deep cleft via hydrogen bonds to Arg⁴³, Asn¹⁰⁵, and Ser²³⁵ [8]. The enzyme exhibits positive cooperativity for D-Ara-5P binding (Hill coefficient = 1.8), suggesting allosteric regulation that synchronizes KDO production with cellular demand for LPS biogenesis during rapid growth phases [4].
KDOPS activity is exclusively conserved in prokaryotes and plants, with no functional orthologs identified in mammalian systems. This phylogenetic distribution makes it an attractive target for selective antibacterial agents [8]. The catalytic core (β/α)₈-barrel domain is structurally conserved across bacterial and plant KDOPS, but significant mechanistic variations exist:
Table 2: Comparative Mechanisms of KDO 8-Phosphate Synthase (KDOPS) Across Domains of Life
Feature | Prokaryotic KDOPS | Plant KDOPS | Eukaryotic Systems |
---|---|---|---|
Quaternary Structure | Homotetramer | Homodimer | Absent |
Metal Cofactor | Zn²⁺ (catalytic), Mg²⁺ (structural) | Fe²⁺ (catalytic) | - |
Reaction Mechanism | Concerted aldol condensation | Step-wise aldol addition | - |
D-Ara-5P Binding Site | Bipartite cleft with flexible loop | Deep hydrophobic pocket | - |
Inhibition by (D-Ara-5P Analogs) | Competitive (Kᵢ = 0.3 μM for 4-epi-D-Ara-5P) | Non-competitive | - |
Prokaryotic KDOPS enzymes (e.g., E. coli KDOPS) employ a catalytic Zn²⁺ ion coordinated by His²⁶⁵, Glu²⁶⁹, and His³⁰³ to polarize the PEP carbonyl, enhancing electrophilicity for nucleophilic attack by D-Ara-5P [8]. In contrast, plant orthologs (e.g., Arabidopsis thaliana KDOPS) utilize Fe²⁺ and exhibit distinct loop conformations around the D-Ara-5P binding site, resulting in altered substrate affinity and reaction kinetics. Crucially, KDOPS is absent from eukaryotic microorganisms and animals, highlighting the evolutionary divergence of LPS biosynthesis pathways and the therapeutic potential of targeting this enzyme in pathogenic bacteria [4] [8].
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